8-Methylguanosine

Cell proliferation B cell mitogen Free radical adducts

8-Methylguanosine (8-MeG, m⁸G) is a C8-methyl purine ribonucleoside that selectively induces [³H]thymidine uptake in 3T3 fibroblasts via intracellular transport—distinct from 8-oxoguanosine (melanoma-selective) and 8-bromoguanosine (non-selective). Its C8-methyl group biases syn glycosidic conformation, enabling Z-form nucleic acid stabilization unmatched by 7-methylguanosine or N²-methylguanosine. Procure for fibroblast proliferation assays, free-radical damage LC-MS/MS reference standards, Z-RNA structural biology, or Guanine-II riboswitch ligand studies. Intracellular mechanism confirmed by dipyridamole block; not interchangeable with alternative methylguanosines.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 36799-17-4
Cat. No. B3263120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylguanosine
CAS36799-17-4
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1
InChIKeyAINAVEKHKYYDMI-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylguanosine (CAS 36799-17-4): A C8-Modified Purine Nucleoside for RNA Modification Research and Analytical Standardization


8-Methylguanosine (8-MeG, m⁸G) is a purine ribonucleoside analog characterized by a methyl group substitution at the C8 position of the guanine base [1]. This modification distinguishes it from endogenously abundant methylated nucleosides such as 1-methylguanosine (m¹G), N²-methylguanosine (m²G), and 7-methylguanosine (m⁷G) [2]. With molecular formula C₁₁H₁₅N₅O₅ and molecular weight 297.27 g/mol [1], 8-methylguanosine is a C8-substituted guanine adduct formed from free radical attack on ribonucleosides and RNA [3]. The compound is supplied as a solid with purity ≥95.0% [4].

Why 8-Methylguanosine (36799-17-4) Cannot Be Interchanged with Other Methylated Guanosine Analogs


Substituting 8-methylguanosine with alternative methylated guanosines (e.g., 1-methylguanosine, 7-methylguanosine, N²-methylguanosine) or other C8-substituted analogs (e.g., 8-bromoguanosine, 8-oxoguanosine) introduces significant experimental variability due to distinct chemical properties, biological selectivities, and structural behaviors [1]. Unlike 7-methylguanosine which functions in mRNA capping and bears a positive charge at physiological pH [2], 8-methylguanosine's C8-methyl group alters base stacking interactions and favors syn glycosidic bond conformation [3]. This conformational bias produces differential Z-form nucleic acid stabilization capacity compared to unmethylated or alternatively methylated analogs [3]. Additionally, head-to-head studies demonstrate that C8-substituted guanosines exhibit distinct cell-type selectivities—8-methylguanosine selectively induces proliferation in 3T3 fibroblasts, whereas 8-oxoguanosine acts on B16F10 melanoma, and 8-bromoguanosine non-selectively stimulates all tested cell types [1]. These functional divergences preclude interchangeable use in quantitative assays, structural biology studies, and biological investigations.

Quantitative Comparative Evidence: 8-Methylguanosine (36799-17-4) Versus Closest Analogs


Cell-Type-Selective Proliferation: 8-Methylguanosine Versus 8-Oxoguanosine and 8-Bromoguanosine

In a direct head-to-head comparison using [³H]thymidine uptake assays, 8-methylguanosine (8-MeG) exhibited distinct cell-type selectivity compared to the alternative C8-substituted analogs 8-oxo-7,8-dihydroguanosine (8-OxoG) and 8-bromoguanosine (8-BrG) [1]. While both 8-MeG and 8-OxoG increased DNA synthesis in mouse splenocytes, their effects on continuous cell lines diverged completely: 8-MeG acted upon 3T3 fibroblasts whereas 8-OxoG acted upon B16F10 melanoma [1]. In contrast, the non-physiological analog 8-BrG acted non-selectively upon all tested cell types [1]. Parallel experiments of cell counting, cytotoxicity, and cell sorting confirmed that the observed [³H]thymidine uptake reflected genuine cell growth rather than repair synthesis [1].

Cell proliferation B cell mitogen Free radical adducts Splenocyte stimulation

Synthetic Yield Efficiency: 8-Methylguanosine Versus 8-Oxoguanosine

In the same study that examined biological activity, 8-methylguanosine and 8-oxoguanosine were synthesized and characterized in parallel, with reported synthetic yields of 28% for 8-methylguanosine and 55% for 8-oxoguanosine [1]. Both compounds were fully characterized by UV, NMR, and GC-MS [1].

Nucleoside synthesis Free radical adduct C8-substituted guanine Synthetic chemistry

Z-Form RNA Stabilization: 2′-O-Methyl-8-methylguanosine-Containing Oligonucleotides Versus Unmodified RNA

The 8-methylguanosine core structure, when incorporated as the 2′-O-methyl derivative (m⁸Gm) into RNA oligonucleotides, markedly stabilizes the Z-RNA conformation under low salt conditions [1]. In contrast to Z-DNA, which has been extensively stabilized and characterized by chemical approaches, the stabilization of Z-RNA for structural studies has remained challenging until the development of m⁸Gm-containing RNA [1]. Unmodified RNA sequences do not adopt the Z-conformation under physiological or low salt conditions [1].

Z-RNA Nucleic acid conformation Circular dichroism RNA structure

Analytical Standard Application: 8-Bromoguanosine as Internal Standard for HPLC Analysis of Methylated Nucleosides Including 8-Methylguanosine Class

In a validated HPLC protocol for RNA modification analysis, 8-bromoguanosine was employed as the internal standard (IS) for the quantification of a panel of modified nucleosides including 1-methyladenosine (m¹A), 1-methylguanosine (m¹G), N²-methylguanosine (m²G), N²,N²-dimethylguanosine, 1-methylinosine (m¹I), 5-methylcytidine (m⁵C), and 6-methyladenosine . While 8-methylguanosine was not directly quantified in this specific protocol, the use of a C8-substituted guanosine analog (8-bromoguanosine) as the IS establishes the analytical framework for quantifying 8-methylguanosine in complex nucleoside mixtures .

HPLC Modified nucleoside analysis Internal standard Analytical chemistry

Free Radical-Mediated DNA Methylation Marker Detection: 8-Methyldeoxyguanosine Quantification via LC-MS/MS

The 2′-deoxy analog of 8-methylguanosine, 8-methyldeoxyguanosine (m⁸dG), has been detected and quantified as a marker of methyl radical-induced DNA damage in vivo [1]. In a mouse model study, following treatment of mouse skin with cumene hydroperoxide (CuOOH) and Fe²⁺ as methyl radical generators, m⁸dG was detected in epidermal DNA using the LC-MS/MS method [1]. This establishes the analytical relevance of the 8-methylguanosine scaffold for oxidative stress and DNA damage biomarker studies [1].

DNA methylation Free radical damage LC-MS/MS Oxidative stress biomarkers

Guanine-II Riboswitch Ligand Binding Specificity: 8-Methylguanine Versus Guanine

The crystal structure of the Guanine-II riboswitch in complex with 8-methylguanine has been solved at 3.25 Å resolution (Rwork: 0.2342, Rfree: 0.297) [1]. Despite sharing a conserved scaffold with the Guanine-I riboswitch, Guanine-II exhibits strikingly distinct small molecule ligand-binding characteristics [1]. This structural evidence demonstrates that the C8-methyl substitution does not abolish riboswitch binding and may confer unique recognition properties compared to unmodified guanine [1].

Riboswitch RNA-ligand interaction X-ray crystallography Gene regulation

Validated Application Scenarios for 8-Methylguanosine (36799-17-4) Based on Comparative Evidence


Cell-Type-Specific Mitogenic Studies in Fibroblast Model Systems

Investigators studying B cell or fibroblast proliferative responses should select 8-methylguanosine specifically for 3T3 fibroblast stimulation applications rather than for melanoma studies. The head-to-head comparison with 8-oxoguanosine and 8-bromoguanosine demonstrates that 8-methylguanosine selectively induces [³H]thymidine uptake in mouse embryo 3T3 fibroblasts (A31) and mouse splenocytes, whereas 8-oxoguanosine acts on B16F10 melanoma cells, and 8-bromoguanosine exhibits non-selective activity across all tested cell types [1]. The intracellular mechanism of action, verified by blocking experiments with the nucleoside transport inhibitor dipyridamole, confirms that this compound requires cellular uptake rather than surface receptor activation [1]. This evidence directly supports procurement of 8-methylguanosine for fibroblast-focused proliferation assays while directing researchers requiring melanoma-specific activity toward 8-oxoguanosine or those needing non-selective positive controls toward 8-bromoguanosine.

Z-RNA Structural Biology and Conformational Studies

Structural biologists investigating Z-form RNA conformations require the 2′-O-methyl-8-methylguanosine (m⁸Gm) derivative for oligonucleotide synthesis, as this modified nucleoside enables Z-RNA stabilization under low salt conditions—a capability that unmodified RNA sequences lack [2]. Unlike Z-DNA, which has been extensively stabilized and characterized by chemical approaches, the stabilization and structural study of Z-RNA has remained a significant challenge [2]. Incorporation of m⁸Gm into RNA provides the necessary conformational bias toward the Z-form, enabling downstream structural determination via circular dichroism and NMR spectroscopy, as well as protein-Z-RNA interaction studies [2]. Researchers studying viral Z-RNA, ZBP1-dependent cell death pathways, or non-canonical nucleic acid conformations should prioritize this modified nucleoside for their oligonucleotide synthesis requirements.

Reference Standard for Free Radical-Mediated Nucleic Acid Damage LC-MS/MS Assays

Laboratories developing or validating LC-MS/MS methods for quantifying methyl radical-induced DNA and RNA damage markers should procure 8-methylguanosine and its 2′-deoxy analog as analytical reference standards. The detection of 8-methyldeoxyguanosine (m⁸dG) in mouse epidermal DNA following treatment with methyl radical generators (CuOOH and Fe²⁺) establishes the biological relevance of this C8-methylated nucleoside scaffold in free radical damage assessment [3]. The analytical framework using C8-substituted guanosine analogs as internal standards for HPLC and LC-MS/MS quantification of modified nucleosides provides methodological precedent for incorporating 8-methylguanosine into quantitative workflows. This application is particularly relevant for toxicology studies, oxidative stress biomarker discovery, and cancer research investigating free radical-mediated carcinogenesis mechanisms.

Riboswitch Ligand Screening and RNA-Small Molecule Interaction Studies

Investigators studying bacterial gene regulation via purine-sensing riboswitches can employ 8-methylguanine (the nucleobase of 8-methylguanosine) as a structurally characterized ligand for the Guanine-II riboswitch. The solved crystal structure at 3.25 Å resolution (Rwork: 0.2342, Rfree: 0.297) [4] provides atomic-level detail of the ligand-aptamer interaction, enabling structure-guided design of riboswitch modulators. The distinct ligand-binding characteristics between Guanine-I and Guanine-II riboswitches despite their conserved scaffold [4] position 8-methylguanine as a tool for probing riboswitch selectivity determinants. This application supports procurement for laboratories engaged in antibacterial target validation, synthetic biology, or RNA-based biosensor development.

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